Trichloroisocyanuric acid

描述

Historical Context of Trichloroisocyanuric Acid Research

The investigation into chlorinated isocyanurates dates back to the mid-20th century. Following the synthesis of cyanuric acid, research efforts were directed towards its chlorinated derivatives for their potential as stable chlorine carriers. This compound was synthesized and subsequently patented, with companies like Monsanto obtaining a patent for its synthesis in 1952. researchgate.net Early research primarily focused on its industrial applications, such as a disinfectant for swimming pools, a bleaching agent in the textile industry, and a sanitizer in various civil and industrial settings. wikipedia.orgenochem.com.cnacs.org

The first significant report of TCCA as a reagent in organic synthesis appeared in 1942 when Ziegler and co-workers explored its use for the α-chlorination of alkenes. researchgate.net However, these initial forays into its synthetic utility were met with challenges, as early experiments sometimes indicated uncontrolled chlorination compared to other reagents like N-chlorosuccinimide (NCS). enochem.com.cn This perception likely contributed to its slow adoption within the academic and research laboratories for organic synthesis. researchgate.netenochem.com.cn

Evolution of this compound as a Scholarly Research Subject

Despite a slow start in synthetic organic chemistry, the inherent advantages of TCCA, such as its high chlorine content, stability, and ease of handling as a solid, spurred further investigation. wikipedia.orgsioc-journal.cn Throughout the latter half of the 20th century and into the 21st, a growing body of literature began to showcase the nuanced reactivity of TCCA. Researchers discovered that by carefully controlling reaction conditions, TCCA could serve as a highly effective and selective reagent for a wide array of chemical transformations.

A significant turning point in the scholarly perception of TCCA was the realization of its dual reactive nature. Depending on the reaction conditions, it can act as a source of either an electrophilic chlorine atom (Cl⁺) or a radical chlorine atom (Cl•), allowing for selective reaction pathways. researchgate.net This versatility has led to its application in the synthesis of numerous classes of compounds, including chlorinated arenes, N-chloramines, and α-halo-carbonyl compounds. researchgate.net Furthermore, its role as an oxidizing agent has been extensively explored, further broadening its appeal in the research community. redox.com

Scope and Significance of Current this compound Investigations

Contemporary research on this compound is vibrant and multifaceted, extending beyond its traditional applications. A major area of focus is its use as a "green" reagent in chemical synthesis. sioc-journal.cn The use of TCCA aligns with the principles of green chemistry as it provides a safer and more convenient alternative to gaseous chlorine and other hazardous reagents. sioc-journal.cn The byproduct of its reactions, cyanuric acid, can be recovered and potentially recycled to produce more TCCA, enhancing its environmental credentials. sioc-journal.cn

Current investigations continue to uncover novel applications of TCCA. In organic synthesis, it is employed in a wide range of reactions, including:

Chlorination of a variety of organic substrates: This includes arenes, alkenes, alkynes, and carbonyl compounds. sioc-journal.cnresearchgate.net

Oxidation of alcohols and other functional groups: TCCA is a potent oxidizing agent for converting alcohols to aldehydes and ketones. redox.comorganic-chemistry.org

Synthesis of heterocyclic compounds: It serves as a catalyst and reagent in the formation of various heterocyclic structures. chesci.com

Activation of thioglycosides: TCCA has been shown to be an efficient reagent for the hydrolysis of thioglycosides.

The significance of TCCA in modern chemical research is underscored by its ability to facilitate reactions under mild conditions, often with high yields and selectivity, and without the need for metal catalysts. researchgate.net Its low cost and stability make it an attractive option for both academic research and large-scale industrial applications. researchgate.net

Detailed Research Findings

The utility of this compound in advanced chemical research is substantiated by a wealth of experimental data. The following tables provide a snapshot of its physical and chemical properties, as well as its performance in various synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃Cl₃N₃O₃ | wikipedia.org |

| Molecular Weight | 232.41 g/mol | chemicalbook.com |

| Appearance | White crystalline powder | wikipedia.orgyuncangchemical.com |

| Odor | Strong chlorine-like | wikipedia.orgyuncangchemical.com |

| Melting Point | 246-247 °C (decomposes) | wikipedia.org |

| Density | 2.19 ± 0.1 g/cm³ | wikipedia.org |

| Solubility in Water (25 °C) | 1.2 g/100 mL | wikipedia.orginchem.org |

| Solubility in Acetone (B3395972) (30 °C) | 35.0 g/100 g | nih.govevitachem.com |

| pH (1% solution) | 2.7 - 3.3 | yuncangchemical.com |

Table 2: Efficiency of this compound in Chlorination Reactions

| Substrate | Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetophenone | TCCA, H₂SO₄, 70% HOAc-30% H₂O | ω-chloroacetophenone | Major Product | niscpr.res.in |

| α-Cyano Ketones | 0.34 equiv. TCCA, Room Temperature | α-Chloro-α-cyano ketones | High | sioc-journal.cn |

| Deactivated Arenes (e.g., m-dinitrobenzene) | TCCA in 98% H₂SO₄ | Chlorinated Arenes | Efficient | researchgate.net |

| Arenes with electron-withdrawing groups | TCCA, Catalytic Brilliant Green, Visible Light, Acetonitrile (B52724), 48h | Chlorinated Arenes | Good to Excellent | sci-hub.se |

Table 3: Efficiency of this compound in Oxidation Reactions

| Substrate | Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Primary Alcohols | TCCA, Catalytic TEMPO, Dichloromethane (B109758), Room Temperature | Aldehydes | 90-95 | derpharmachemica.comresearchgate.net |

| Secondary Alcohols | TCCA, MeOH additive | α-Monochloro ketones | - | sci-hub.ru |

| Primary Alcohols | TCCA (0.5 equiv), TEMPO (0.1 equiv), Room Temperature, Solvent-free | α-Chloroacetals | 81 | acs.org |

Table 4: this compound as a Catalyst in the Synthesis of Pyrano[2,3-d]pyrimidine Diones

| Aldehyde Reactant | Reaction Conditions | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | 10 mol% TCCA, Water, Reflux | 10 | 95 | chesci.comresearchgate.net |

| 4-Chlorobenzaldehyde | 10 mol% TCCA, Water, Reflux | 15 | 96 | chesci.comresearchgate.net |

| 4-Methoxybenzaldehyde | 10 mol% TCCA, Water, Reflux | 12 | 94 | chesci.comresearchgate.net |

| 4-Nitrobenzaldehyde | 10 mol% TCCA, Water, Reflux | 20 | 92 | chesci.comresearchgate.net |

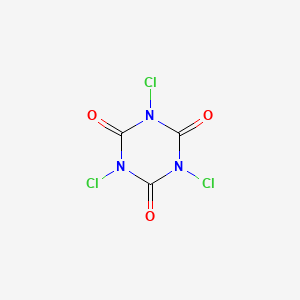

Structure

3D Structure

属性

IUPAC Name |

1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIZYWQGELRKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3O3 | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29680-41-9 (hydrochloride salt) | |

| Record name | Symclosene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026523 | |

| Record name | Symclosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloro-s-triazinetrione, dry appears as a white slightly hygroscopic crystalline powder or lump solid with a mild chlorine-like odor. Said to have 85 percent available chlorine. Decomposes at 225 °C. Moderately toxic by ingestion. May irritate skin and eyes. Active ingredient in household dry bleaches. Used in swimming pools as a disinfectant., Other Solid, White solid; [ICSC] Strong odor of chlorine; Slightly hygroscopic; [HSDB], WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

> 250 °C (482 °F ) open cup | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chlorinated and highly polar solvents, Solubility in water at 25 °C = 1 g/100 g; Solubility in acetone at 30 °C = 35.0 g/100 g, Water solubility = 1.2% = 1.20X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2 | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999), Greater than 1 at 20 °C (solid), 2.07 g/cm³ | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg], negligible | |

| Record name | Trichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from ethylene chloride, White crystalline powder or granules, White crystals | |

CAS No. |

87-90-1 | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symclosene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symclosene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Symclosene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Symclosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Symclosene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYMCLOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3HK1I66B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

246.7 °C (decomposes) | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of Trichloroisocyanuric Acid

Established Synthetic Pathways for Trichloroisocyanuric Acid Production

The industrial synthesis of this compound has been well-established for decades, primarily relying on the chlorination of cyanuric acid and its derivatives. These methods are characterized by their efficiency in producing TCCA on a large scale.

The most prevalent method for TCCA production involves the direct chlorination of cyanuric acid (CYA) or its salts. This process is typically carried out in a staged reaction where the hydrogen atoms on the triazine ring are sequentially replaced by chlorine atoms. researchgate.net

The synthesis generally begins with the preparation of a slurry of cyanuric acid in water. A base, such as sodium hydroxide (B78521), is added to form the sodium salt of cyanuric acid, which is more reactive towards chlorination. Chlorine gas is then introduced into the reaction mixture under controlled temperature and pH conditions. The reaction proceeds through the formation of mono- and dichloroisocyanuric acid intermediates before reaching the fully chlorinated this compound. nih.govsynopsischemitech.com

Key parameters that are crucial for optimizing the yield and purity of TCCA include:

pH Control: The pH of the reaction medium is a critical factor. The reaction is often carried out in a two-stage process. The first stage is conducted at a higher pH (typically between 6 and 9) to facilitate the initial chlorination steps. The second stage is then carried out at a lower pH (between 2.6 and 3.4) to complete the chlorination to TCCA. google.com Maintaining the correct pH is essential to prevent the formation of unwanted byproducts, such as the explosive nitrogen trichloride (B1173362) (NCl₃), which can form at both high and low pH values, particularly at temperatures above 30°C. google.com

Temperature Control: The chlorination reaction is exothermic, and therefore, effective temperature control is necessary. The reaction is typically maintained at low temperatures, often between 10-25°C, to minimize side reactions and ensure the stability of the product.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the ratio of chlorine to cyanuric acid, is carefully controlled to ensure complete chlorination. An excess of chlorine is generally used to drive the reaction to completion. google.com

| Reactant | Role in Synthesis |

|---|---|

| Cyanuric Acid (C₃H₃N₃O₃) | Starting precursor providing the triazine ring structure. researchgate.net |

| Chlorine Gas (Cl₂) or Sodium Hypochlorite (B82951) (NaOCl) | Chlorinating agent that substitutes hydrogen atoms with chlorine atoms. researchgate.net |

| Sodium Hydroxide (NaOH) | Acts as an acid acceptor and facilitates the formation of the more reactive cyanurate salt. mdma.ch |

While less common than the direct chlorination of cyanuric acid, an alternative synthetic route to TCCA involves the cyclization of N'-carbonyl-N,N-dichlorourea. mdma.ch This method, described by Birckenbach and Linhard, offers a different approach to constructing the triazine ring of TCCA. mdma.ch However, detailed information regarding the industrial application and mechanistic aspects of this pathway is limited in publicly available scientific literature.

Contemporary Synthetic Innovations Utilizing this compound

Recent research has focused on developing more sustainable and efficient methods for chemical synthesis. While much of the innovation involving TCCA has been in its application as a reagent in other reactions, there is an increasing interest in improving its own production process.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of TCCA, this includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. While specific, novel "green" synthesis routes for TCCA are not extensively detailed in available literature, the reuse of the cyanuric acid byproduct from TCCA-mediated reactions is a key aspect of a greener approach. benthamdirect.com After TCCA is used in a chlorination or oxidation reaction, the resulting cyanuric acid can be recovered and recycled back into the TCCA production process, creating a more circular and sustainable system. benthamdirect.com

Some manufacturing processes have incorporated the use of calcium carbonate as an acid-binding agent instead of sodium hydroxide. This can be seen as a step towards a more environmentally friendly process as it utilizes a more abundant and less caustic material. patsnap.com

The use of catalysts in the industrial production of TCCA is mentioned in general terms to enhance reaction efficiency. researchgate.net However, specific details on the types of catalysts employed and their mechanisms of action are not widely disclosed in the scientific literature, likely due to proprietary industrial processes. The manufacturing process often involves the use of a catalyst during the reaction of cyanuric acid and chlorine gas to produce dichloroisocyanuric acid, which is then further chlorinated to TCCA. niir.org

Much of the research in this area has focused on the development of catalysts for reactions where TCCA is used as the chlorinating or oxidizing agent, rather than for the synthesis of TCCA itself. For instance, TCCA has been used in conjunction with BF₃-etherate for the α-chlorination of ketones and with various catalysts for the synthesis of other organic compounds. mdma.chacs.orgorganic-chemistry.org

Reaction Kinetics and Mechanistic Studies of this compound

Understanding the reaction kinetics and mechanism of TCCA synthesis is crucial for process optimization and safety. The chlorination of cyanuric acid is a stepwise process, with the sequential formation of N-chloro intermediates.

The reaction is known to be sensitive to pH, which influences the equilibrium between the different chlorinated species and the potential for side reactions. google.com The formation of the highly explosive nitrogen trichloride is a significant safety concern and is favored under certain pH and temperature conditions due to the cleavage of the triazine ring. google.com

Detailed kinetic studies, including the determination of reaction orders, rate constants, and activation energies for the synthesis of TCCA, are not extensively reported in publicly accessible literature. However, it is understood that the reaction mechanism likely involves the nucleophilic attack of the cyanurate anion on the chlorine molecule. The presence of a base deprotonates the cyanuric acid, increasing its nucleophilicity and facilitating the electrophilic substitution of hydrogen by chlorine on the nitrogen atoms of the triazine ring.

Self-Decomposition Kinetics and Reaction Pathways of this compound

C₃Cl₃N₃O₃ + 3H₂O ⇌ C₃H₃N₃O₃ + 3HOCl ijoer.com

This hydrolysis is a relatively slow process, which can take from several minutes to hours to complete. xingfeichemical.comqcpoolchem.com

A different and more hazardous decomposition pathway occurs when TCCA comes into contact with only a small amount of water, preventing it from fully dissolving. csb.govwikipedia.org This interaction can initiate a chemical reaction that generates heat, leading to a thermal decomposition process. csb.gov This decomposition can release toxic gases, including chlorine gas and potentially explosive nitrogen trichloride. csb.govwikipedia.org The risk of this type of reaction increases with improper storage, exposure to high temperatures, and moisture contamination. ctif.org

Thermal decomposition of dry TCCA occurs at elevated temperatures. acs.org Reports indicate it melts with decomposition at temperatures around 225-234°C. acs.orgnih.gov This process breaks down the chemical bonds within the molecule, releasing reactive gases such as chlorine (Cl₂) and oxygen (O₂). ctif.org Some studies suggest the decomposition of dry TCCA is an endothermic (heat-absorbing) process and is not self-sustaining. serviceindustrynews.net However, when TCCA is formulated with alkaline substances like sodium carbonate, the mixture can react exothermically with water, producing heat and forming sodium dichloroisocyanurate dihydrate, which can then undergo a self-sustaining decomposition. serviceindustrynews.net

| Decomposition Condition | Primary Reactants | Key Products | Notes |

| Hydrolysis (Aqueous Solution) | TCCA, Water | Hypochlorous acid, Cyanuric acid | A slow, equilibrium-driven process. xingfeichemical.comsciencemadness.orgqcpoolchem.comijoer.com |

| Reaction with limited water | TCCA, small amount of Water | Heat, Chlorine gas, Nitrogen trichloride | Can be an exothermic and hazardous reaction. csb.govwikipedia.org |

| Thermal Decomposition | TCCA, Heat (approx. 225-234°C) | Chlorine gas, Oxygen | Occurs at elevated temperatures. ctif.orgacs.orgnih.gov |

Role of this compound as an Oxidizing Agent: Kinetic Models

The oxidizing capability of this compound stems from its ability to generate hypochlorous acid (HOCl) upon hydrolysis in water. qcpoolchem.comresearchgate.net Hypochlorous acid is a potent oxidizing agent responsible for the compound's disinfectant properties. xingfeichemical.comqcpoolchem.com The oxidation potential of TCCA is significant, making it an effective reagent for various chemical transformations. mdma.ch

Kinetic models for oxidation reactions involving TCCA often follow pseudo-first-order kinetics, particularly when TCCA is used in excess compared to the substrate being oxidized. In a study on the degradation of 2-chlorobenzylidene malononitrile (B47326) (CS), the reaction with TCCA was determined to be a pseudo-first-order reaction. ijoer.com The kinetic characteristics of such reactions can be analyzed using the Arrhenius and Eyring equations to determine thermodynamic parameters like activation energy (Ea), activation enthalpy (ΔH#), activation entropy (ΔS#), and the Gibbs free energy of activation (ΔG#). ijoer.com

Oxidation of Organic Substrates Mediated by this compound

This compound is a versatile oxidant for a range of organic substrates. It has been successfully employed in the conversion of alkenes to epoxides. researchgate.net This process typically involves the reaction of the alkene with TCCA in an aqueous solvent to form a chlorohydrin intermediate, which is then treated with a base to yield the final epoxide. researchgate.net

TCCA is also effective in the oxidation of acetals. Research has shown that 2-chloroacetals can be oxidized to their corresponding 2-chloroesters. acs.org Similarly, α-acetoxyacetals have been converted to the corresponding esters under similar reaction conditions. acs.org

The efficacy of TCCA as an oxidant is further demonstrated in its application in advanced oxidation processes (AOPs) for environmental remediation. In the degradation of Methylisothiazolinone (MIT), a UV/TCCA system proved significantly more effective than either UV or TCCA alone. nih.gov The primary oxidizing species in this system were identified as hydroxyl radicals (HO•) and reactive chlorine species (RCS). nih.gov

A detailed kinetic study on the reaction between TCCA and 2-chlorobenzylidene malononitrile (CS) at a pH of 9 revealed a pseudo-first-order reaction. The study predicted a mechanism involving parallel hydrolysis and oxidation reactions. ijoer.com The kinetic parameters determined from this study are summarized below.

| Parameter | Value | Unit |

| Activation Energy (Ea) | 57.81 | kJ/mol |

| Activation Enthalpy (ΔH#₂₉₈) | 55.13 | kJ/mol |

| Activation Entropy (ΔS#₂₉₈) | -0.11 | kJ/mol·K |

| Gibbs Free Energy of Activation (ΔG#₂₉₈) | 87.78 | kJ/mol |

| (Data from the kinetic study of the reaction between TCCA and 2-chlorobenzylidene malononitrile) ijoer.com |

Influence of Catalysts on this compound Oxidation Kinetics

The kinetics of oxidation reactions involving TCCA can be influenced by the presence of catalysts. In the oxidation of 2-chloroacetals to 2-chloroesters, the addition of cyanuric acid was found to be necessary to initiate the reaction. acs.org It is proposed that cyanuric acid functions as an acid catalyst, facilitating the formation of a hemiacetal intermediate which is subsequently oxidized. acs.org

Furthermore, the oxidative power of TCCA can be significantly enhanced by external energy sources, such as ultraviolet (UV) light. The combination of UV and TCCA creates an advanced oxidation process (AOP) that generates highly reactive species. nih.gov In the degradation of Methylisothiazolinone, the synergy between UV light and TCCA led to a much higher degradation rate constant (k_obs = 4.4 × 10⁻² min⁻¹) compared to the individual processes. nih.gov This enhancement is attributed to the generation of potent oxidants, including hydroxyl radicals and reactive chlorine species, which accelerate the degradation of the organic substrate. nih.gov

Chlorination Mechanisms Involving this compound

Beyond its role as an oxidant, this compound serves as an efficient and easy-to-handle chlorinating agent, providing a solid source of chlorine for various chemical syntheses. wikipedia.org It can participate in chlorination reactions through different mechanistic pathways, including electrophilic and radical routes, depending on the reaction conditions and the substrate. mdma.ch

Radical Chlorination Pathways

This compound is also capable of initiating radical chlorination reactions. mdma.ch These pathways often involve the homolytic cleavage of a nitrogen-chlorine bond to generate a chlorine radical (Cl•). The generation of these radical species can be promoted by factors such as UV light. In studies involving UV/TCCA systems, the formation of reactive chlorine species (RCS) has been confirmed as a key part of the degradation mechanism for organic pollutants. nih.gov These reactive chlorine species, which include chlorine radicals, are highly reactive and can abstract hydrogen atoms or add to unsaturated bonds, propagating a radical chain reaction.

Advanced Organic Synthesis Applications of Trichloroisocyanuric Acid

Trichloroisocyanuric Acid in Halogenation Reactions

This compound (TCCA) has emerged as a versatile and powerful reagent for a variety of halogenation reactions in organic synthesis. enamine.net It is a stable, safe, and easy-to-handle solid, making it an attractive alternative to gaseous chlorine or other less stable N-chloro compounds like N-chlorosuccinimide (NCS). enamine.netmdma.ch Depending on the reaction conditions, TCCA can function as a source of either electrophilic chlorine (Cl+) or radical chlorine (Cl•), enabling a broad scope of transformations. researchgate.netresearchgate.net Its high content of available chlorine (up to 91.5%) and the formation of cyanuric acid as an easily removable byproduct contribute to its efficiency and atom economy. enamine.netmdma.ch

Chlorination of Aromatic and Heteroaromatic Systems

TCCA is widely employed for the chlorination of both aromatic and heteroaromatic compounds. The reaction pathway, whether electrophilic or radical, can be tuned by the choice of catalysts and conditions, allowing for controlled halogenation of diverse substrates. mdma.chresearchgate.net

This compound is an effective reagent for the electrophilic chlorination of activated aromatic rings. researchgate.net Electron-rich arenes, such as phenols, anilines, and their derivatives, readily react with TCCA, often under mild conditions. The reaction typically proceeds in an organic solvent like acetonitrile (B52724) at room temperature, yielding chlorinated products in good yields and with notable regioselectivity. researchgate.net

For monosubstituted arenes, the chlorination generally results in a mixture of ortho and para isomers, with the para-substituted product being predominant. mdma.chresearchgate.net For example, the chlorination of toluene (B28343) under acidic conditions (50% H₂SO₄) yields a mixture of 2- and 4-chlorotoluene (B122035), with 4-chlorotoluene as the major regioisomer. mdma.ch Similarly, phenol (B47542) and aniline (B41778) produce mainly the para-chlorinated derivatives. mdma.ch The reactivity of TCCA can be significantly influenced by the acidity of the medium; deactivated arenes can be efficiently chlorinated by TCCA in the presence of strong acids or solid acid catalysts. researchgate.net The use of tertiary amines or their salts as catalysts has been shown to induce a very high para-selectivity in the chlorination of anisole. researchgate.net

| Substrate | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Toluene | 50% H₂SO₄, 65-80°C, 5h | 2-Chlorotoluene and 4-Chlorotoluene | 66% | mdma.ch |

| Chlorobenzene | 50% H₂SO₄, 65-80°C, 5h | Dichlorobenzenes | 80% | mdma.ch |

| Anisole | CH₃CN, rt | p-Chloroanisole | 95% | researchgate.net |

| Phenol | Acidic conditions | Mainly p-Chlorophenol | Lower yield | mdma.ch |

| Aniline | Acidic conditions | Mainly p-Chloroaniline | Lower yield | mdma.ch |

TCCA is a valuable tool for the site-selective chlorination of various heterocyclic systems. The regioselectivity of these reactions is a key advantage, allowing for the targeted synthesis of specific chlorinated heterocycles. For instance, TCCA has been effectively used for the remote C5-H halogenation of a broad range of 8-substituted quinoline (B57606) derivatives with complete regioselectivity. researchgate.net

In the synthesis of the anti-ulcer drug omeprazole, a crucial step involves the benzylic chlorination of a pyridine (B92270) derivative using TCCA. mdma.ch The chlorination of alkyl-substituted N-heterocycles, which can be difficult to achieve with other reagents, proceeds readily with TCCA. mdma.ch For example, 2-methylquinoxaline (B147225) can be converted to its monochloro derivative in 75% yield. mdma.ch Research has also demonstrated the polar chlorination of 2- and 4-alkylpyridines and related heterocycles. nih.gov The chlorination of a carbazole (B46965) derivative using TCCA in DMF or triethylphosphate at room temperature has been reported to yield the 7-chloro derivative in moderate yield. acs.org It is noteworthy that while electron-deficient N-heterocycles have been studied, the benzylic chlorination of electron-rich heterocycles with TCCA was, for a time, not reported. mdma.ch

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Substituted Quinolines | 0.36 equiv. TCCA, CH₃CN, rt | 5-Chloro-8-substituted quinolines | - | researchgate.net |

| 2-Methylquinoxaline | - | 2-(Chloromethyl)quinoxaline | 75% | mdma.ch |

| Carbazole derivative (23) | DMF or triethylphosphate, rt | 7-Chlorocarbazole derivative (24) | Moderate | acs.org |

| 5,6,7,8-Tetrahydroquinoline | CH₂Cl₂, reflux | 8-Chloro-5,6,7,8-tetrahydroquinoline | - | nih.gov |

TCCA is an effective reagent for the chlorination of C-H bonds at the benzylic position. researchgate.netacs.org This transformation typically proceeds via a free-radical mechanism. researchgate.net The reaction can be initiated by radical initiators like benzoyl peroxide or N-hydroxyphthalimide (NHPI), or by visible light irradiation. mdma.chresearchgate.netresearchgate.net

A method for the controlled monochlorination of benzylic hydrocarbons has been developed using TCCA as the chlorine source and NHPI as a radical initiator at room temperature. researchgate.netacs.orgnih.gov This methodology provides moderate to good yields for arenes carrying either electron-withdrawing (50-85%) or weakly electron-donating groups (31-73%). acs.orgnih.gov The addition of catalytic amounts of CBr₄ can significantly reduce reaction times. researchgate.netacs.org A solvent-free procedure for the α-H chlorination of toluene and other alkyl aromatic hydrocarbons has also been developed, using only the substrate as the solvent and TCCA under visible light, which achieves high yields without ring chlorination byproducts. researchgate.net The reaction is believed to start with the homolytic cleavage of the N-Cl bond in TCCA, generating a chlorine radical that then abstracts a benzylic hydrogen to form a benzyl (B1604629) radical, which subsequently reacts with another chlorine radical to yield the benzyl chloride. researchgate.net

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene | Benzoyl peroxide (initiator) | Benzyl chloride | 44% | mdma.ch |

| Toluene | TCCA (0.4 equiv), NHPI, Cu(OAc)₂, CBr₄ | Benzyl chloride | 58% | researchgate.net |

| Toluene | Visible light, solvent-free | Benzyl chloride | High yield (94% conversion) | researchgate.net |

| Arenes with electron-withdrawing groups | NHPI, 25-30°C | Corresponding benzyl chlorides | 50-85% | acs.orgnih.gov |

| Arenes with weakly electron-donating groups | NHPI, 25-30°C | Corresponding benzyl chlorides | 31-73% | acs.orgnih.gov |

N-Halogenation of Amines and Amides with this compound

TCCA serves as an excellent reagent for the N-chlorination of various nitrogen-containing compounds, including amines and amides, to produce N-chloroamines and N-chloroamides. thieme-connect.comsciencemadness.org These products are versatile intermediates in organic synthesis. researchgate.net The reactions are generally fast, efficient, and proceed under mild conditions, typically at room temperature in a solvent like dichloromethane (B109758). thieme-connect.com

The N-chlorination of primary, secondary, aliphatic, and benzylic amines with TCCA proceeds smoothly at low temperatures (<20°C), converting the amine into the corresponding N-chloroamine within an hour. researchgate.net For amides, lactams, and carbamates, treatment with TCCA in dichloromethane at room temperature results in the formation of their N-chloro derivatives in very high yields (≥90%), often within 1-3 hours. thieme-connect.com This method is characterized by its mild conditions, non-toxic byproducts, and simple work-up, making it suitable for both laboratory and large-scale applications. thieme-connect.com A general procedure for preparing N-chloroamides using TCCA in methanol (B129727) has also been developed. sciencemadness.org

| Substrate Type | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Primary and Secondary Amines | CH₂Cl₂, <20°C, 1h | N-Chloroamines | Quantitative | researchgate.net |

| Amides and Carbamates | 1.1 equiv. TCCA, CH₂Cl₂, rt, 1-3h | N-Chloroamides and N-Chlorocarbamates | ≥90% | thieme-connect.com |

| p-Toluamide | Methanol, rt, 0.5h | N-Chloro-p-toluamide | High | sciencemadness.org |

| Decanamide | Methanol, 1h | N-Chlorodecanamide | 97.5% | sciencemadness.org |

| Benzamide | Methanol, 1h | N-Chlorobenzamide | 92.0% | sciencemadness.org |

α-Halogenation of Carbonyl Compounds and Derivatives

TCCA is a highly effective reagent for the chlorination of carbonyl compounds at the α-position, yielding α-chloro ketones and other derivatives that are important synthetic building blocks. researchgate.netpitt.edu The reaction conditions can be tuned to achieve selective mono-, di-, or tri-chlorination. researchgate.net

The first reported use of TCCA for the α-chlorination of ketones involved acid catalysis with boron trifluoride etherate (BF₃·OEt₂). mdma.chresearchgate.net Under these conditions, unsymmetrical ketones are preferentially chlorinated at the more substituted carbon. researchgate.net A drawback of this early method was the need for a large excess of the ketone substrate. mdma.chacs.org TCCA has also been used for the regioselective mono- and dichlorination of 1,3-dicarbonyl compounds. researchgate.net Reaction of β-keto esters and β-diketones with 0.34 molar equivalents of TCCA in chloroform (B151607) yields the corresponding α-monochloro derivative. researchgate.net Using a higher stoichiometry (0.68 molar equivalents) in an aqueous acetone (B3395972) solvent system leads to the α,α-dichloro product. researchgate.net More recently, TCCA has been used in combination with other reagents to act as both an oxidant and an α-halogenating agent in one-pot transformations of alcohols to α-chloro aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Propanone (in 17.4x excess) | BF₃·OEt₂ | Chloro-2-propanone | 58% | mdma.chacs.org |

| 2-Methylcyclohexanone (in 1.98x excess) | BF₃·OEt₂ | 2-Chloro-2-methylcyclohexanone | 87% | mdma.chacs.org |

| β-Keto esters / β-Diketones | 0.34 equiv. TCCA, CHCl₃ | α-Monochloro β-dicarbonyls | Regioselective | researchgate.net |

| β-Keto esters / β-Diketones | 0.68 equiv. TCCA, H₂O/Me₂CO | α,α-Dichloro β-dicarbonyls | - | researchgate.net |

Stereoselective Halogenation Reactions

While broadly effective as a halogenating agent, the application of this compound (TCCA) in stereoselective reactions is a more nuanced area of research. While TCCA itself is not a chiral reagent, its use in conjunction with chiral catalysts or substrates can induce stereoselectivity.

Developments in the field have demonstrated that TCCA can be used for the dichlorination of alkenes in synthetically useful yields. acs.org Furthermore, strategies for catalytic enantioselective bromochlorination of unsaturated systems have been developed. These methods can employ a chiral Lewis base promoter, such as (DHQD)₂PHAL, to achieve high enantioselectivity (up to 92:8 enantiomeric ratio) with low catalyst loading (1–3 mol %). acs.org

In the context of α-chlorination of ketones, TCCA has been used under acidic catalysis (BF₃-etherate) to achieve monochlorination, typically at the most substituted side chain. mdma.chacs.org However, for achieving high enantioselectivity in the α-chlorination of carbonyl compounds like β-keto esters, more sophisticated catalytic systems are generally required, often involving chiral phase-transfer catalysts derived from Cinchona alkaloids in combination with other chlorinating agents like N-chlorosuccinimide (NCS). nih.gov While TCCA is a potent reagent for general chlorination, achieving high levels of stereocontrol often necessitates its integration into a well-designed chiral catalytic system.

This compound as an Oxidant in Complex Transformations

This compound (TCCA) is a highly efficient and versatile oxidant utilized in a multitude of complex chemical transformations. researchgate.net Its appeal lies in its stability, low cost, and safe handling, making it an attractive alternative to many traditional oxidizing agents. researchgate.net Depending on the reaction conditions, TCCA can act as a source of electrophilic (Cl⁺) or radical (Cl•) chlorine, enabling different and selective reaction pathways. researchgate.net It facilitates a variety of oxidative reactions, including the conversion of alcohols to carbonyl compounds, amines to nitriles, and the functionalization of alkenes, often under mild conditions and without the need for metal catalysts. researchgate.netorganic-chemistry.org

Selective Oxidation of Alcohols to Carbonyl Compounds

One of the most valuable applications of TCCA in organic synthesis is the selective oxidation of alcohols to their corresponding carbonyl compounds. This transformation is highly efficient and chemoselective, particularly when TCCA is used in the presence of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO). organic-chemistry.org

This TCCA/TEMPO system demonstrates remarkable selectivity for primary alcohols, rapidly oxidizing them to aldehydes without significant over-oxidation to carboxylic acids. organic-chemistry.org The system is effective for a wide range of primary alcohols, including aliphatic, benzylic, and allylic types. organic-chemistry.org A key advantage of this methodology is its high degree of chemoselectivity; secondary alcohols are oxidized at a much slower rate, allowing for the selective oxidation of primary alcohols in molecules containing both primary and secondary hydroxyl groups. organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature in a solvent like dichloromethane (DCM). organic-chemistry.org

In the absence of TEMPO, TCCA can still oxidize alcohols, often showing good selectivity for the oxidation of secondary alcohols over primary ones. mdma.ch Furthermore, TCCA can serve a dual role as both a stoichiometric oxidant and an α-halogenating reagent, directly converting primary and secondary alcohols into α-chloro aldehydes and α-chloro ketones, respectively. organic-chemistry.org

| Substrate (Alcohol) | Product (Carbonyl Compound) | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | TCCA, cat. TEMPO, DCM, rt | High | organic-chemistry.org |

| 1-Octanol | Octanal | TCCA, cat. TEMPO, DCM, rt | High | organic-chemistry.org |

| Cinnamyl alcohol | Cinnamaldehyde | TCCA, cat. TEMPO, DCM, rt | High | organic-chemistry.org |

Oxidative Conversion of Amines and Aldehydes to Nitriles

This compound provides an efficient pathway for the one-pot synthesis of nitriles from various precursors, including primary amines and aldehydes. This method is noted for its operational simplicity and use of mild conditions, avoiding the toxic cyanide reagents often used in traditional nitrile syntheses.

When used as an oxidant in aqueous ammonia (B1221849), TCCA facilitates the direct conversion of aldehydes and primary amines into the corresponding nitriles in excellent yields. The reaction is broadly applicable to various substrates. For instance, benzyl alcohols, aldehydes, and primary amines are readily transformed into nitriles. Research has shown that substrates with electron-donating groups tend to have enhanced reactivity, while those with electron-withdrawing groups can lead to slightly reduced yields. Benzylic halides can also be smoothly converted into aromatic nitriles under the same conditions. organic-chemistry.org

An alternative highly selective method involves using TCCA in the presence of catalytic TEMPO for the oxidative conversion of primary amines to nitriles. This approach provides a valuable route to a wide array of aliphatic, aromatic, and heterocyclic nitriles in high yields. organic-chemistry.org Additionally, α-amino acids undergo oxidative decarboxylation when treated with TCCA, yielding a nitrile with one less carbon atom.

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Benzylamine | Benzonitrile | 96% | |

| Benzaldehyde | Benzonitrile | 95% | |

| Benzyl alcohol | Benzonitrile | 94% | |

| 4-Chlorobenzylamine | 4-Chlorobenzonitrile | 94% |

Epoxidation and Vicinal Dihalogenation of Alkenes

This compound serves as a key reagent in the functionalization of alkenes, enabling both epoxidation and vicinal dihalogenation reactions under environmentally friendly conditions.

Epoxidation: The synthesis of epoxides using TCCA typically proceeds via a two-step, one-pot process. First, the alkene reacts with TCCA in aqueous acetone to form a chlorohydrin intermediate. This reaction is efficient and occurs under mild conditions at room temperature. The resulting chlorohydrin is then treated with an aqueous base, such as potassium hydroxide (B78521) (KOH), to induce cyclization and form the final epoxide. This method provides a green alternative to the use of peracids, which can be explosive and hazardous to handle.

Vicinal Dihalogenation: TCCA, in combination with a nucleophilic halide source (e.g., NaX), facilitates the vicinal dihalogenation of alkenes. This system allows for the in situ generation of the halogenating species, avoiding the direct use of hazardous and corrosive molecular halogens like Cl₂ and Br₂. The reactions are typically carried out in aqueous acetone and produce the corresponding dihaloalkanes in moderate to excellent yields. This approach aligns with green chemistry principles by using easily handled, stable reagents and avoiding polyhalogenated solvents. researchgate.net Furthermore, the use of a trihaloisocyanuric acid/triphenylphosphine (B44618) system allows for the regioselective conversion of epoxides into vicinal dihalides under mild, neutral conditions. organic-chemistry.org

Oxidative Rearrangements and C-H Activation

Beyond simple oxidations, TCCA has been effectively employed in more complex transformations involving oxidative rearrangements and direct C-H bond activation. These advanced applications highlight the reagent's versatility in constructing complex molecular architectures.

Oxidative Rearrangements: A notable example is the TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines to form spirooxindoles, a core structure found in many bioactive natural products. This transformation proceeds efficiently and is cost-effective, using only a small excess of TCCA. The reaction demonstrates diastereoselectivity, which can be influenced by the reaction temperature. This method has been successfully applied to the total synthesis of natural products such as (±)-coerulescine and (±)-horsfiline. rsc.org

C-H Activation: TCCA has been shown to promote the remote C5-H halogenation of 8-substituted quinoline derivatives. This reaction exhibits complete regioselectivity, proceeding at room temperature in acetonitrile. The proposed mechanism involves the homolytic cleavage of an N-Cl bond in TCCA to generate a nitrogen-centered radical and a chlorine radical, which then propagates the C-H abstraction and subsequent chlorination. This represents a powerful, metal-free method for the direct functionalization of a specific C-H bond.

Multi-Component Reactions Catalyzed by this compound

This compound has demonstrated its utility as an efficient catalyst in multi-component reactions (MCRs), which are powerful tools in synthetic chemistry for building molecular complexity in a single step. In these reactions, TCCA's role extends beyond that of an oxidant or halogenating agent to that of a catalyst that facilitates the assembly of three or more reactants.

A prime example is the synthesis of substituted pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. In this one-pot reaction, TCCA catalyzes the condensation of aromatic aldehydes, malononitrile (B47326), and barbituric acid. The reaction proceeds in water under reflux conditions with a catalytic amount of TCCA (e.g., 10 mol%), affording the desired heterocyclic products in excellent yields. This method is valued for its use of an environmentally benign solvent and the operational simplicity characteristic of MCRs. The resulting pyranopyrimidine derivatives are of significant interest due to their potential biological activities, including antibacterial and cytotoxic properties.

| Aldehyde | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Cl-C₆H₄CHO | 5-(4-chlorophenyl)-7-amino-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 10 mol% TCCA, H₂O, Reflux | 95% | |

| 4-MeO-C₆H₄CHO | 5-(4-methoxyphenyl)-7-amino-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 10 mol% TCCA, H₂O, Reflux | 92% | |

| 3-NO₂-C₆H₄CHO | 5-(3-nitrophenyl)-7-amino-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 10 mol% TCCA, H₂O, Reflux | 94% | |

| C₆H₅CHO | 5-phenyl-7-amino-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 10 mol% TCCA, H₂O, Reflux | 90% |

Synthesis of Heterocyclic Compounds

TCCA has proven to be an excellent promoter and catalyst in the synthesis of a diverse range of heterocyclic compounds. Its reactivity enables the efficient construction of key structural motifs found in many biologically active molecules and functional materials.

One notable application of TCCA is in the Biginelli reaction, a one-pot three-component synthesis of 3,4-dihydropyrimidinones. TCCA serves as a mild, homogeneous, and neutral catalyst for the condensation of an aromatic aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. researchgate.net This method is effective under both reflux conditions in ethanol (B145695) or DMF and microwave irradiation, consistently producing excellent yields. researchgate.net For instance, the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of TCCA in refluxing ethanol yields the corresponding dihydropyrimidinone in 94% yield after 12 hours. researchgate.net

TCCA has also been utilized as a catalyst for the synthesis of other heterocyclic systems, including imidazoles and spirooxindoles. researchgate.net The synthesis of imidazoles can be achieved by reacting benzyl, benzaldehydes, and ammonium (B1175870) acetate (B1210297) in ethanol under reflux, with TCCA acting as an efficient promoter. researchgate.net Furthermore, TCCA has been employed in the oxidative rearrangement of N-protected tetrahydro-β-carbolines to afford spirooxindoles in high yields. researchgate.net This protocol is notable for its broad substrate scope and the low equivalents of TCCA required. researchgate.net

The application of TCCA in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has also been reported. organic-chemistry.org In a mechanochemical approach, N-acylbenzotriazoles condense with acylhydrazides in the presence of triphenylphosphine and TCCA to provide the desired oxadiazole derivatives in very good yields within minutes, offering an environmentally benign alternative to solvent-based methods. organic-chemistry.org

| Heterocyclic Compound | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield (%) |

| 3,4-Dihydropyrimidinone | Benzaldehyde, Ethyl acetoacetate, Urea | This compound | Ethanol | Reflux, 12 h | 94 |

| Imidazole derivative | Benzil, Benzaldehyde, Ammonium acetate | This compound | Ethanol | Reflux | Not specified |

| Spirooxindole derivative | N-protected tetrahydro-β-carboline | This compound | Not specified | Not specified | up to 99 |

| 2,5-Disubstituted 1,3,4-oxadiazole | N-acylbenzotriazole, Acylhydrazide | This compound, Triphenylphosphine | Solvent-free (mechanochemical) | Minutes | Very good |

Catalyst- and Metal-Free Selenylation Processes

TCCA plays a crucial role in the development of catalyst- and metal-free selenylation reactions, which are of significant interest due to the importance of organoselenium compounds in medicinal chemistry and materials science. These methods provide an eco-friendly approach to the formation of C-Se bonds, avoiding the use of toxic and expensive metal catalysts.

A significant advancement is the TCCA-mediated C(sp²)–H bond selenylation of (N-hetero)-arenes at room temperature. researchgate.net This protocol involves the reaction between an (N-hetero)-arene and a diorganyl diselenide in the presence of TCCA in ethanol. researchgate.net The reaction proceeds smoothly in a short time to afford regioselectively selenylated products in good yields, demonstrating tolerance for a wide range of functional groups. researchgate.net This method has been successfully applied to various N-heteroarenes, including imidazo[1,2-a]pyridines and indoles, as well as simple arenes. researchgate.net The in situ generation of an electrophilic selenium species from the reaction of the diselenide with TCCA is key to this transformation. researchgate.netresearcher.life

The scope of this methodology is broad, encompassing various diorganyl diselenides. The reaction conditions are mild, utilizing ethanol as a solvent at ambient temperature. researchgate.netresearchgate.net For example, the selenylation of imidazo[1,2-a]pyridine (B132010) with diphenyl diselenide in the presence of TCCA in ethanol proceeds efficiently. researchgate.net

| Substrate | Diorganyl Diselenide | Reagent | Solvent | Conditions | Product Type |

| Imidazo[1,2-a]pyridine | Diphenyl diselenide | This compound | Ethanol | Room Temperature | Selenylated Imidazo[1,2-a]pyridine |

| Indole | Various diorganyl diselenides | This compound | Ethanol | Room Temperature | Selenylated Indole |

| N-heteroarenes | Various diorganyl diselenides | This compound | Ethanol | Room Temperature | Selenylated N-heteroarene |

| Arenes | Various diorganyl diselenides | This compound | Ethanol | Room Temperature | Selenylated Arene |

Furthermore, TCCA has been successfully employed for the synthesis of 3-organoselanyl-benzo[b]chalcogenophenes. researcher.life In this method, the reaction is carried out with electrophilic selenium species generated in situ from the reaction between TCCA and diorganyl diselenides in ethanol. researcher.life This approach is efficient for the synthesis of a variety of 3-organoselanyl-benzo[b]chalcogenophenes in good to excellent yields under mild reaction conditions. researcher.life Analysis using ⁷⁷Se NMR spectroscopy has provided evidence for the in situ formation of the electrophilic species PhSeCl, supporting the proposed reaction mechanism. researcher.life

Environmental Fate and Degradation Pathways of Trichloroisocyanuric Acid

Environmental Stability and Hydrolysis of Trichloroisocyanuric Acid

This compound is a white crystalline solid that is thermally unstable and decomposes upon heating. wikipedia.orgnih.gov It can be stored in a dry state for at least a year. nih.gov In aquatic environments, TCCA's primary degradation pathway is hydrolysis. xingfeichemical.comqcpoolchem.com When TCCA comes into contact with water, it undergoes a slow hydrolysis reaction that releases hypochlorous acid (HOCl) and cyanuric acid (C₃H₃N₃O₃). xingfeichemical.comijoer.comresearchgate.net This reaction typically takes from several minutes to a few hours to complete. xingfeichemical.comqcpoolchem.com The process ensures a steady release of chlorine, making it effective for long-term disinfection. wikipedia.org

While TCCA itself is not considered readily biodegradable, its primary hydrolysis product, cyanuric acid, is susceptible to microbial degradation. hxinmaterial.com TCCA's environmental half-life is relatively short, generally lasting from a few days to a few weeks depending on conditions. niranchemical.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃Cl₃N₃O₃ | wikipedia.org |

| Appearance | White crystalline powder or granules | wikipedia.org |

| Molar Mass | 232.40 g·mol⁻¹ | wikipedia.org |

| Solubility in Water | 1.2 g/100 mL (1.2%) at 25°C | wikipedia.org |

| Decomposition Temperature | 246 to 247 °C | wikipedia.org |

| Stability | Stable in dry state; thermally unstable | nih.govniranchemical.com |

Formation and Fate of Degradation Byproducts

The degradation of TCCA in water leads to the formation of cyanuric acid and, through the action of the released chlorine, various disinfection byproducts (DBPs).

Cyanuric acid is a direct and stable byproduct of TCCA hydrolysis. nih.govenamine.net While it is persistent in chlorinated water systems like swimming pools, it biodegrades readily under a variety of natural conditions, particularly in environments with low or zero dissolved oxygen, such as soils, anaerobic sludge, and muddy waters. pooloperationmanagement.comnih.govasm.org This material is not expected to persist in the environment. pooloperationmanagement.com Due to its high soil mobility, cyanuric acid is not likely to adsorb to sediment and can move through the soil. pooloperationmanagement.com Aquatic bioconcentration is not considered an important fate process. pooloperationmanagement.com The widespread presence of microbial degradation pathways ensures the breakdown of cyanuric acid released into domestic effluents. nih.gov

When used as a disinfectant, the hypochlorous acid released from TCCA reacts with natural organic matter in the water to form disinfection byproducts (DBPs). renuwit.org The formation of these byproducts is a concern for water quality. renuwit.org However, studies comparing DBP formation from TCCA with conventional sodium hypochlorite (B82951) (bleach) have shown that TCCA may produce lower concentrations of certain regulated DBPs. nih.gov

One study found that, compared to sodium hypochlorite, TCCA produced significantly lower amounts of trichloroacetaldehyde, chloroform (B151607), dichloroacetic acid, and trichloroacetic acid. nih.gov Conversely, research also indicates that chlorocyanurates like TCCA consistently form higher concentrations of haloacetonitriles (HANs), which can be more genotoxic than some other DBP classes. renuwit.org

| Disinfection Byproduct | Formation from TCCA (as % of NaOCl) | Reference |

|---|---|---|

| Trichloroacetaldehyde | 42.5% | nih.gov |

| Chloroform (a Trihalomethane) | 74.0% | nih.gov |

| Dichloroacetic Acid | 48.1% | nih.gov |

| Trichloroacetic Acid | 94.7% | nih.gov |

| Dichloroacetonitrile | 42.6% | nih.gov |

Biotransformation and Biodegradation Studies

The ultimate environmental fate of TCCA is tied to the microbial breakdown of its primary metabolite, cyanuric acid.

Microorganisms in soil and water can utilize cyanuric acid as a nitrogen source. nih.govnih.gov This biodegradation process mineralizes the compound into ammonia (B1221849) and carbon dioxide. nih.govasm.org Research has identified two primary metabolic pathways for cyanuric acid degradation in bacteria. nih.gov

The first, well-studied in Pseudomonas sp. strain ADP, involves the opening of the s-triazine ring to form carboxybiuret, followed by deamination and a series of hydrolytic reactions to release ammonia and carbon dioxide. nih.gov A second, more prevalent pathway has been discovered that also begins with the formation of carboxybiuret, which is then decarboxylated to form biuret (B89757). nih.gov Biuret is subsequently hydrolyzed to allophanate (B1242929), and then further broken down into ammonia and carbon dioxide. troublefreepool.com For every mole of cyanuric acid degraded, three moles of ammonia are ultimately produced. troublefreepool.com

The microbial degradation of cyanuric acid is facilitated by a specific set of enzymes. asm.org The critical first step is catalyzed by Cyanuric Acid Hydrolase (CAH) , an enzyme also known as AtzD in Pseudomonas sp. ADP and TrzD in other bacteria. asm.orgnih.gov This enzyme performs the hydrolytic ring-opening of cyanuric acid to produce the unstable intermediate, 1-carboxybiuret. nih.gov The active site of AtzD possesses a unique structure with a Ser-Lys catalytic dyad responsible for this reaction. nih.govresearchgate.net

In the more common degradation pathway, the 1-carboxybiuret intermediate spontaneously or enzymatically decarboxylates to form biuret. nih.govresearchgate.net The subsequent breakdown of biuret is catalyzed by Biuret Hydrolase (BiuH) , an enzyme that has been identified in various bacteria, including Herbaspirillum sp. BH-1 and Rhizobium leguminosarum. nih.govgriffith.edu.au The complete enzymatic cascade ensures the full mineralization of the stable s-triazine ring structure of cyanuric acid. asm.org

| Enzyme | Abbreviation / Example | Function | Reference |

|---|---|---|---|

| Cyanuric Acid Hydrolase | CAH / AtzD / TrzD | Catalyzes the hydrolytic ring-opening of cyanuric acid to form 1-carboxybiuret. | asm.orgnih.gov |

| Biuret Hydrolase | BiuH | Catalyzes the hydrolysis of biuret to allophanate and ammonia. | nih.govnih.gov |

| Allophanate Hydrolase | AtzF | Catalyzes the hydrolysis of allophanate to ammonia and carbon dioxide. | nih.govtroublefreepool.com |

Advanced Analytical Methodologies for Trichloroisocyanuric Acid and Its Metabolites

Spectroscopic and Chromatographic Techniques for Trichloroisocyanuric Acid Quantification

Direct quantification of TCCA is often complicated by its reactivity. Therefore, analytical strategies frequently involve either converting TCCA to a stable derivative for measurement or quantifying it based on its chemical properties, such as its oxidizing potential.

High Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the analysis of TCCA, typically through the quantification of its primary and more stable hydrolysis product, cyanuric acid. nih.gov When TCCA is introduced into an aqueous solution, such as the mobile phase of an HPLC system, it rapidly converts to cyanuric acid. tandfonline.comtandfonline.com Therefore, the analytical procedure quantifies the resultant cyanuric acid to determine the initial TCCA concentration. tandfonline.com

Key parameters for this analysis have been optimized to ensure accuracy and reproducibility. The UV detector is commonly set to a wavelength of 213 nm or 225 nm, where the cyanuric ion exhibits strong absorbance. nih.govtandfonline.comacs.org Control of the mobile phase pH is critical, as the absorbance of cyanuric acid is highly pH-dependent. nih.govtandfonline.com A mobile phase consisting of a phosphate (B84403) buffer adjusted to a narrow pH range of 7.2–7.4, mixed with a small volume of methanol (B129727) (e.g., 95:5 buffer to methanol), is effective. nih.govacs.org Chromatographic separation is typically achieved using a C18 column. acs.org For samples containing a complex mixture of chlorinated isocyanurates, a pre-treatment step using a reducing agent like ascorbic acid can be employed to convert all related species to cyanuric acid, allowing for the determination of the total potential cyanuric acid content. nih.govacs.org

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | Cyanuric Acid (from TCCA hydrolysis) | tandfonline.comtandfonline.com |

| Detection Wavelength | 213 nm or 225 nm | nih.govtandfonline.com |

| Mobile Phase | 95% Phosphate Buffer : 5% Methanol | nih.govacs.org |

| pH of Mobile Phase | 7.2 - 7.4 | nih.gov |

| Column Type | C18 Reverse-Phase | acs.org |

| Pre-treatment for Total Isocyanurates | Reduction with Ascorbic Acid | nih.gov |